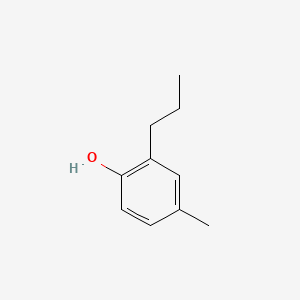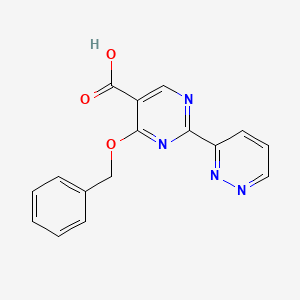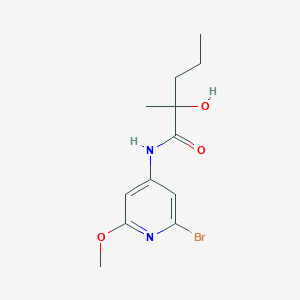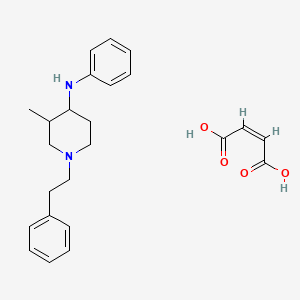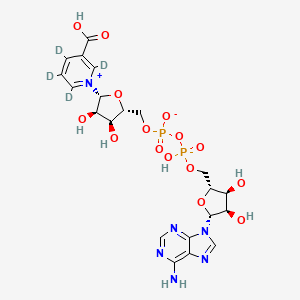
4-O-ss-D-galactopyranosyl-D-mannose; 4-O-ss-D-galactopyranosyl-mannose; Epilactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-ss-D-galactopyranosyl-D-mannose typically involves the enzymatic or chemical epimerization of lactose. One common method is the use of β-galactosidase enzymes to catalyze the conversion of lactose to epilactose under controlled conditions .
Industrial Production Methods
Industrial production of 4-O-ss-D-galactopyranosyl-D-mannose involves large-scale enzymatic processes, where lactose is treated with specific enzymes to achieve the desired epimerization. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
4-O-ss-D-galactopyranosyl-D-mannose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Glycosylation reactions often use catalysts like silver triflate or boron trifluoride.
Major Products Formed
Oxidation: Formation of galactonic acid and mannonic acid.
Reduction: Formation of galactitol and mannitol.
Substitution: Formation of various glycosides depending on the substituent used.
科学研究应用
4-O-ss-D-galactopyranosyl-D-mannose has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosylation reactions.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential to enhance calcium absorption and improve bone health.
Industry: Utilized in the food industry as a functional ingredient in prebiotic foods and supplements.
作用机制
The mechanism by which 4-O-ss-D-galactopyranosyl-D-mannose exerts its effects involves its fermentation by intestinal microbiota. It selectively promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria. These bacteria ferment the compound to produce short-chain fatty acids and lactic acid, which lower the pH of the colon and enhance mineral absorption .
相似化合物的比较
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose.
Cellobiose: A disaccharide composed of two glucose molecules.
Uniqueness
4-O-ss-D-galactopyranosyl-D-mannose is unique due to its specific epimerization of lactose, resulting in distinct prebiotic properties that are not observed in other similar disaccharides. Its ability to promote calcium absorption and support gut health makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7?,8+,9-,10-,11?,12+/m1/s1 |
InChI 键 |
GUBGYTABKSRVRQ-BPBSOKHESA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H](C2O)O)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


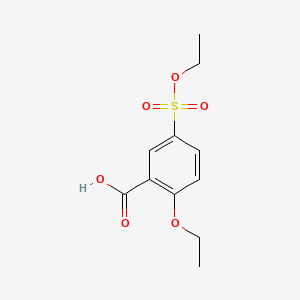
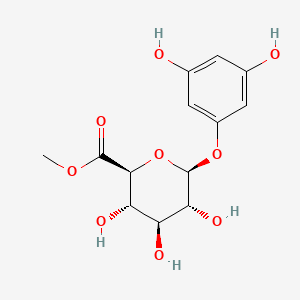
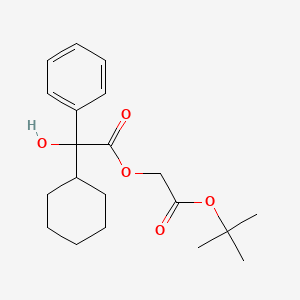
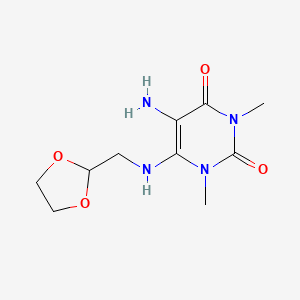

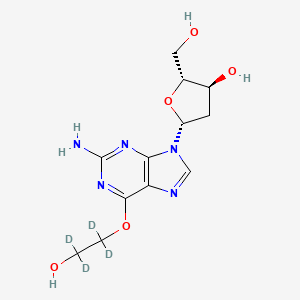
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
